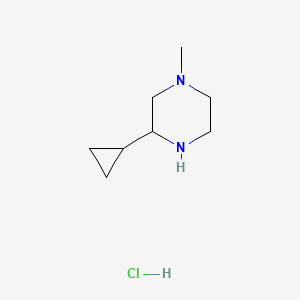
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves “Click” chemistry, a method known for its efficiency and selectivity. One common route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include aqueous solvents and mild temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale “Click” chemistry processes, utilizing automated reactors and continuous flow systems to maximize efficiency and minimize waste. The use of recyclable catalysts and green chemistry principles is also common in industrial settings to ensure sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the triazole ring.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve a variety of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions can include various substituted triazoles, which may have enhanced biological or chemical properties .
Wissenschaftliche Forschungsanwendungen
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazol-3-amine: Used in pharmaceuticals and agrochemicals.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Known for its antimicrobial properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives: Investigated for their cytotoxic activities.
Uniqueness
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazole derivatives .
Eigenschaften
Molekularformel |
C5H12Cl2N4 |
|---|---|
Molekulargewicht |
199.08 g/mol |
IUPAC-Name |
(1,5-dimethyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(3-6)7-8-9(4)2;;/h3,6H2,1-2H3;2*1H |
InChI-Schlüssel |
CHPUTMZCQUZEFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)


![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
![1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
